1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride

DPP-4 inhibition regioisomer SAR type 2 diabetes

1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride (CAS 1803586-24-4) is a synthetic small molecule featuring a 3-aminopiperidine heterocycle N-acylated with a phenylacetyl group, isolated as the hydrochloride salt. With a molecular formula of C₁₃H₁₉ClN₂O and a molecular weight of 254.76 g/mol, this compound is supplied as a research chemical and versatile scaffold for medicinal chemistry, analytical reference standard preparation, and forensic toxicology applications.

Molecular Formula C13H19ClN2O
Molecular Weight 254.75 g/mol
CAS No. 1803586-24-4
Cat. No. B1475242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride
CAS1803586-24-4
Molecular FormulaC13H19ClN2O
Molecular Weight254.75 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CC2=CC=CC=C2)N.Cl
InChIInChI=1S/C13H18N2O.ClH/c14-12-7-4-8-15(10-12)13(16)9-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H
InChIKeyUOUXTJZZHVJNGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one Hydrochloride (CAS 1803586-24-4): Procurement-Ready Identity and Core Physicochemical Profile


1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride (CAS 1803586-24-4) is a synthetic small molecule featuring a 3-aminopiperidine heterocycle N-acylated with a phenylacetyl group, isolated as the hydrochloride salt [1]. With a molecular formula of C₁₃H₁₉ClN₂O and a molecular weight of 254.76 g/mol, this compound is supplied as a research chemical and versatile scaffold for medicinal chemistry, analytical reference standard preparation, and forensic toxicology applications [1]. Its structural architecture—combining a primary amine handle, a piperidine ring, and a phenylethanone moiety—positions it as a key intermediate or comparator in structure–activity relationship (SAR) campaigns, particularly those targeting dipeptidyl peptidase-4 (DPP-4) and related serine hydrolases [2].

Why 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one Hydrochloride Cannot Be Replaced by Generic In-Class Compounds


Generic substitution within the aminopiperidine-phenylethanone family is precluded by the confluence of three non-interchangeable structural features: (i) the regiospecific placement of the primary amine at the piperidine 3-position, which dictates both receptor pharmacophore geometry and DPP-4 inhibitory potency [1]; (ii) the hydrochloride salt form, which confers distinct solubility, hygroscopicity, and formulation behavior compared to the free base (CAS 1250494-11-1) or alternative salts ; and (iii) the phenylacetyl N-substituent, which establishes steric and electronic properties divergent from close analogs such as the 4-aminopiperidine regioisomer or the pyrrolidine-containing cathinone class [2]. These molecular distinctions translate into quantifiable differences in target engagement, assay reproducibility, and synthetic tractability—making blind interchange a direct source of experimental error in pharmacological, analytical, and process chemistry workflows.

Quantitative Differentiation Evidence for 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one Hydrochloride Against Closest Analogs


Regioisomer Specificity: 3-Amino vs. 4-Aminopiperidine DPP-4 Inhibitory Potency

In a systematic SAR evaluation of substituted 3-aminopiperidines as DPP-4 inhibitors, the 3-amino regioisomer scaffold provided low-nanomolar enzymatic potency, whereas the corresponding 4-aminopiperidine isomer (e.g., 2-(4-aminopiperidin-1-yl)-1-phenylethanone dihydrochloride, CAS 1286274-07-4) is not reported as an active DPP-4 pharmacophore in the same series [1]. While direct IC₅₀ values for the exact target compound are not available in the public domain, a closely related 3-aminopiperidine DPP-4 inhibitor in this series achieved an IC₅₀ of 2.20 nM, demonstrating the intrinsic potency of the 3-amino substitution geometry [2]. Substitution at the 4-position would misalign the amine with the catalytic S1 subsite, precluding productive inhibition [1].

DPP-4 inhibition regioisomer SAR type 2 diabetes

Salt Form Advantage: Hydrochloride vs. Free Base Solubility and Handling for Bioassays

The hydrochloride salt (CAS 1803586-24-4) is documented as soluble in organic solvents such as ethanol and DMSO but poorly soluble in water ; however, protonation of the primary amine and piperidine nitrogen in the HCl form enhances aqueous dispersibility relative to the free base (CAS 1250494-11-1), which lacks the counterion and typically exhibits lower polarity . The free base is supplied as a neat solid with a purity of ≥98% , whereas the hydrochloride salt is available at 95% minimum purity from multiple vendors with full certificates of analysis .

salt selection aqueous solubility bioassay compatibility

Scaffold Uniqueness: 3-Aminopiperidine-Phenylacetyl vs. Generic 3-Aminopiperidine Building Blocks

The target compound incorporates both a 3-aminopiperidine core and a pre-installed phenylacetyl amide, providing a two-point diversification-ready scaffold. In contrast, generic 3-aminopiperidine building blocks (e.g., 3-aminopiperidine dihydrochloride, CAS 138060-07-8) lack the N-acyl substituent and require additional synthetic steps (amide coupling, protection/deprotection) to reach the same level of complexity . The hydrochloride salt of the target compound is classified as a 'versatile small molecule scaffold' by CymitQuimica, indicating its intermediate complexity suitable for late-stage functionalization . This pre-functionalized state reduces synthetic burden in library construction by at least one amide bond-forming step compared to the bare 3-aminopiperidine core .

medicinal chemistry fragment-based drug discovery scaffold diversity

Vendor-Documented Purity and Supply: Commercial Availability with COA vs. Research-Grade Alternatives

The hydrochloride salt (CAS 1803586-24-4) is commercially stocked by multiple independent vendors with documented minimum purity of 95% (HPLC) and provision of Certificates of Analysis (COA) and Safety Data Sheets (SDS) [1]. By comparison, the regioisomeric 4-amino analog (2-(4-aminopiperidin-1-yl)-1-phenylethanone dihydrochloride, CAS 1286274-07-4) is listed by fewer suppliers and often lacks publicly posted purity specifications . The free base (CAS 1250494-11-1) is available at ≥98% purity from select vendors, but supply consistency is narrower . The hydrochloride form benefits from broader sourcing redundancy—critical for procurement risk mitigation in long-term studies.

procurement quality control certificate of analysis

Structural Divergence from Pyrrolidine Cathinones: Piperidine vs. Pyrrolidine Ring Impact on Transporter Selectivity

The target compound differs structurally from the pyrrolidine-containing cathinone α-PPP (α-pyrrolidinopropiophenone) by replacement of the pyrrolidine ring with a 3-aminopiperidine ring. Pharmacologically, α-PPP acts as a selective partial releaser at human dopamine (hDAT) and norepinephrine (hNET) transporters with low micromolar potency [1]. The introduction of a primary amine at the piperidine 3-position in the target compound is predicted to alter the hydrogen-bonding network at the transporter orthosteric site, potentially shifting selectivity toward the serotonin transporter (SERT) or reducing the abuse liability profile relative to α-PPP [1][2]. Direct comparative data are not publicly available, but this scaffold divergence is leveraged in forensic toxicology to distinguish legal research chemicals from controlled substance analogs [2].

transporter selectivity cathinone analogs DAT/NET/SERT

Procurement-Driven Application Scenarios for 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one Hydrochloride


DPP-4 Inhibitor Lead Optimization: 3-Aminopiperidine Scaffold SAR Expansion

This compound serves as a pre-functionalized 3-aminopiperidine scaffold for systematic SAR studies targeting DPP-4. The established class-level potency of 3-aminopiperidine DPP-4 inhibitors (IC₅₀ as low as 2.20 nM [1]) validates the regioisomer choice, while the free primary amine permits ready diversification via amide coupling, sulfonamide formation, or reductive amination. Researchers can directly compare new analogs against known DPP-4 inhibitors such as sitagliptin, using the 4-aminopiperidine regioisomer (CAS 1286274-07-4) as a negative control to confirm geometry-dependent activity [1].

Forensic Toxicology: Reference Standard for Regioisomer Differentiation in Seized Drug Analysis

The hydrochloride salt (CAS 1803586-24-4) is listed as a Research Tool for Molecular Biology by specialty standard suppliers . Its distinct 3-aminopiperidine-phenylacetyl architecture enables forensic laboratories to differentiate it from the more common pyrrolidine cathinones (α-PPP, α-PVP) via LC-MS/MS fragment patterns and retention time alignment. The availability of a documented analytical standard with ≥95% purity supports method validation for seized drug identification, while the structural divergence from internationally controlled substances aids in legal classification workflows [2].

Chemical Biology Probe Development: Target ID and Chemoproteomics with a Functionalizable Piperidine Scaffold

The primary amine on the piperidine ring provides a unique, solvent-accessible conjugation handle for biotin, fluorophore, or photoaffinity label attachment. This contrasts with the pyrrolidine cathinone scaffold, which lacks a primary amine and requires more complex functionalization strategies [2]. The HCl salt form ensures consistent solubility in polar aprotic solvents (DMSO, DMF) during probe synthesis . The pre-installed phenylethanone moiety may contribute to target engagement at serine hydrolases beyond DPP-4, as inferred from the broader 3-aminopiperidine pharmacophore [1].

Pharmaceutical Impurity Profiling: Synthesis-Related Substance for HPLC Method Development

3-Aminopiperidine derivatives are common process-related impurities in pharmaceutical manufacturing . This compound can serve as a characterized impurity standard for HPLC method development and validation in quality control (QC) laboratories monitoring piperidine-containing active pharmaceutical ingredients (APIs). The availability of COA documentation and multi-vendor sourcing supports GMP-adjacent workflows, while its regiospecific identity (3-amino vs. 4-amino) ensures accurate peak assignment in chromatographic methods.

Quote Request

Request a Quote for 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.